molecular formula C15H32N4 B14360396 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine CAS No. 93676-05-2

2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine

Cat. No.: B14360396
CAS No.: 93676-05-2
M. Wt: 268.44 g/mol
InChI Key: QMLHWBLJDKJGPI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is an organic compound belonging to the class of piperidines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a piperazine moiety. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to provide the desired product in high yield .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydroxylamines: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hindered base, which can participate in various chemical reactions. Its molecular targets may include enzymes and receptors involved in biological processes, although specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine is unique due to the presence of both tetramethyl groups and a piperazine moiety, which confer distinct chemical and physical properties. This combination makes it particularly useful in specific chemical reactions and applications.

Properties

CAS No.

93676-05-2

Molecular Formula

C15H32N4

Molecular Weight

268.44 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-(2-piperazin-1-ylethyl)piperidin-4-amine

InChI

InChI=1S/C15H32N4/c1-14(2)11-13(12-15(3,4)18-14)17-7-10-19-8-5-16-6-9-19/h13,16-18H,5-12H2,1-4H3

InChI Key

QMLHWBLJDKJGPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCN2CCNCC2)C

Origin of Product

United States

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